N-Benzyl-1-phenyl-1-(pyrimidin-2-yl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H17N3 |
|---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
N-benzyl-1-phenyl-1-pyrimidin-2-ylmethanamine |
InChI |
InChI=1S/C18H17N3/c1-3-8-15(9-4-1)14-21-17(16-10-5-2-6-11-16)18-19-12-7-13-20-18/h1-13,17,21H,14H2 |
InChI Key |
RYXYLOUWMHQXTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Benzyl Chloride Alkylation
The most widely reported method involves the alkylation of 1-phenyl-1-(pyrimidin-2-yl)methanamine with benzyl chloride under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) is commonly employed to deprotonate the amine, facilitating nucleophilic attack on benzyl chloride.
Procedure :
-
Dissolve 1-phenyl-1-(pyrimidin-2-yl)methanamine (1.0 eq) in anhydrous DMF.
-
Add NaH (1.2 eq) at 0°C and stir for 30 minutes.
-
Introduce benzyl chloride (1.1 eq) dropwise and heat to 60°C for 12–18 hours.
-
Quench with ice water, extract with ethyl acetate, and purify via flash chromatography (ethyl acetate/methanol, 9:1).
Optimization Insights :
-
Solvent Effects : Polar aprotic solvents (DMF, THF) enhance reaction efficiency by stabilizing ionic intermediates. DMF yields 65–75%, while THF reduces yields to 50–60% due to poorer solubility.
-
Base Selection : NaH outperforms K₂CO₃ in eliminating side products (e.g., N,N-dibenzylation), as confirmed by LC-MS monitoring.
Data Table 1 : Alkylation Method Comparison
| Parameter | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent: DMF | NaH, 60°C, 18 h | 72 ± 3 | >95% |
| Solvent: THF | NaH, 60°C, 18 h | 58 ± 5 | 92% |
| Base: K₂CO₃ | DMF, 80°C, 24 h | 45 ± 7 | 88% |
Reductive Amination
Two-Step Condensation and Reduction
This method condenses benzaldehyde derivatives with 1-phenyl-1-(pyrimidin-2-yl)methanamine, followed by imine reduction. Sodium cyanoborohydride (NaBH₃CN) in methanol is preferred for selective reduction without attacking the pyrimidine ring.
Procedure :
-
React benzaldehyde (1.1 eq) with 1-phenyl-1-(pyrimidin-2-yl)methanamine (1.0 eq) in methanol at 25°C for 6 hours to form the imine intermediate.
-
Add NaBH₃CN (1.5 eq) and stir for 12 hours.
-
Acidify with HCl, extract with dichloromethane, and neutralize with NaHCO₃.
Key Advantages :
-
Tolerates electron-withdrawing substituents on the benzaldehyde (e.g., -NO₂, -CN) without pyrimidine ring degradation.
-
Yields range from 50–60%, with scalability demonstrated at 100-g batches.
Palladium-Catalyzed Cross-Coupling
Suzuki–Miyaura Coupling
The pyrimidine ring is constructed via Suzuki coupling between chloropyrimidine precursors and phenylboronic acids. This method enables late-stage diversification of the aryl group.
Procedure :
-
React 2,4-dichloropyrimidine (1.0 eq) with phenylboronic acid (1.2 eq) in dioxane/water (3:1).
-
Add Pd(PPh₃)₄ (0.05 eq) and K₂CO₃ (2.0 eq).
Optimization :
-
Catalyst Screening : PdCl₂(dppf) achieves higher turnover numbers (TON > 1,000) compared to Pd(OAc)₂ (TON ~500).
-
Solvent Systems : Aqueous dioxane minimizes side reactions like homocoupling, improving yields to 80–85%.
Data Table 2 : Cross-Coupling Variables
| Catalyst | Solvent | Yield (%) | Selectivity |
|---|---|---|---|
| Pd(PPh₃)₄ | Dioxane/H₂O | 82 | >99% |
| PdCl₂(dppf) | Toluene/EtOH | 88 | 98% |
| NiCl₂(dppe) | DMF/H₂O | 65 | 90% |
Nucleophilic Substitution
Chloropyrimidine Displacement
2-Chloropyrimidine intermediates react with N-benzylamines under basic conditions. Triethylamine (Et₃N) in DMF at 100°C drives the substitution to completion.
Procedure :
-
Mix 2-chloro-1-phenylpyrimidine (1.0 eq) with N-benzylamine (1.2 eq) in DMF.
-
Add Et₃N (2.0 eq) and heat at 100°C for 18 hours.
Challenges :
-
Competing hydrolysis of chloropyrimidine necessitates anhydrous conditions.
-
Steric hindrance from the phenyl group reduces reaction rates, requiring prolonged heating.
Industrial-Scale Production
Continuous Flow Synthesis
To address batch variability, continuous flow systems are employed for high-throughput synthesis. Key parameters include:
-
Residence Time : 30 minutes at 120°C.
-
Catalyst Immobilization : Pd nanoparticles on silica gel enable catalyst recycling (>10 cycles).
Advantages :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR : Benzyl protons resonate as a singlet at δ 4.3–4.5 ppm, while pyrimidinyl protons appear as doublets at δ 8.5–9.0 ppm.
-
Elemental Analysis : Acceptable tolerances for C, H, N are ±0.4% of theoretical values (C₁₈H₁₇N₃: C, 78.52%; H, 6.18%; N, 15.30%).
Comparative Analysis of Methods
Data Table 3 : Method Efficacy Evaluation
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Alkylation | 72 | 95 | High | $$ |
| Reductive Amination | 55 | 90 | Moderate | $ |
| Suzuki Coupling | 85 | 98 | High | $$$ |
| Substitution | 68 | 92 | Low | $$ |
Emerging Strategies
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1-phenyl-1-(pyrimidin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-Benzyl-1-phenyl-1-(pyrimidin-2-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-1-phenyl-1-(pyrimidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects and Bond Characteristics
The compound’s pyrimidin-2-yl group distinguishes it from analogs with pyridine (e.g., N-Benzyl-1-[6-(2,4-difluorophenyl)-2-pyridyl]methanamine, MW 310.34 ) or thiophene (N-Benzyl-1-(thiophen-2-yl)methanamine, MW 203.30 ) substituents.
Imine (C=N) bond lengths in related compounds vary slightly:
These differences suggest minor variations in resonance stabilization and planarity, which could influence reactivity and tautomerism.
Molecular Weight and Solubility
The trifluoromethyl group in the pyrimidinyl ethanamine derivative (MW 191.16 ) increases hydrophobicity compared to the target compound’s benzyl and phenyl groups.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Benzyl-1-phenyl-1-(pyrimidin-2-yl)methanamine, and how do reaction conditions influence yield?
- Methodology :
-
Alkylation : React 1-phenyl-1-(pyrimidin-2-yl)methanamine with benzyl chloride in the presence of a base (e.g., NaH or K₂CO₃) under anhydrous conditions .
-
Purification : Use flash column chromatography (e.g., ethyl acetate/methanol gradients) to isolate the product, as demonstrated for analogous pyrimidinyl methanamines .
-
Optimization : Vary solvents (DMF vs. THF) and bases to assess yield improvements. For example, polar aprotic solvents may enhance nucleophilic substitution efficiency.
- Data Table : Synthetic Route Comparison
| Method | Base Used | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Benzyl chloride alkylation | NaH | DMF | 65–75 | |
| Reductive amination | NaBH₃CN | MeOH | 50–60 | (Inferred from ) |
Q. How is the purity and structural integrity of this compound validated post-synthesis?
- Methodology :
- Analytical Techniques :
- ¹H/¹³C NMR : Confirm the presence of benzyl (δ 4.3–4.5 ppm, singlet) and pyrimidinyl protons (δ 8.5–9.0 ppm) .
- LC-MS : Monitor molecular ion peaks (e.g., [M+H]⁺ at m/z 316.2 for C₁₉H₁₈N₃) .
- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values.
Q. What preliminary biological screening assays are suitable for this compound?
- Methodology :
- Enzyme Inhibition : Screen against kinases or proteases due to the pyrimidine moiety’s affinity for ATP-binding pockets .
- Cellular Assays : Assess cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .
Advanced Research Questions
Q. How do substituents on the benzyl or pyrimidine rings affect biological activity?
- Methodology :
-
SAR Studies : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the benzyl ring. Compare IC₅₀ values in target assays .
-
Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes to kinases (e.g., EGFR), correlating with experimental data .
- Data Table : Substituent Impact on Activity
| Substituent (Position) | Target IC₅₀ (µM) | LogP | Reference |
|---|---|---|---|
| -H (Parent compound) | 12.5 | 2.8 | |
| -OCH₃ (para) | 8.2 | 2.1 | |
| -NO₂ (meta) | 25.7 | 3.4 |
Q. How can contradictory data on this compound’s solubility and bioavailability be resolved?
- Methodology :
- Solubility Studies : Perform shake-flask assays in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) to account for pH-dependent variation .
- Permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp), addressing discrepancies in literature .
Q. What strategies mitigate instability of the pyrimidine ring under physiological conditions?
- Methodology :
- Stabilization : Introduce electron-donating groups (e.g., -NH₂) at the pyrimidine 4-position to reduce hydrolysis susceptibility .
- Prodrug Design : Mask the amine group with acetyl or PEGylated prodrugs to enhance plasma stability .
Research Design Considerations
Q. How to design a robust SAR study for derivatives of this compound?
- Stepwise Approach :
Core Modification : Prioritize substitutions on the benzyl group due to its role in target engagement .
High-Throughput Screening : Use 96-well plates for parallel synthesis and rapid activity assessment .
Statistical Validation : Apply ANOVA to confirm significance of activity differences between derivatives (p < 0.05) .
Q. What analytical techniques resolve stereochemical uncertainties in derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
